N-Ethyl Substitution Eliminates Hydrogen Bond Donor Capacity Relative to N-H Analog
2-(2-Bromophenyl)-1-ethyl-1H-imidazole possesses zero hydrogen bond donors (HBD = 0), whereas its closest N-H analog, 2-(2-bromophenyl)-1H-imidazole (CAS 162356-38-9), has one hydrogen bond donor (HBD = 1) [1]. The N-ethyl substitution eliminates the imidazole N-H, which is a critical pharmacophoric feature for target engagement in many biological contexts. This difference is not tunable by formulation and directly impacts membrane permeation and off-target binding profiles [2].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 2-(2-Bromophenyl)-1H-imidazole (CAS 162356-38-9): HBD = 1 |
| Quantified Difference | ΔHBD = 1 (complete elimination of HBD capacity) |
| Conditions | Computed molecular property; PubChem data cross-referenced with structural analysis |
Why This Matters
For programs requiring metabolically stable, CNS-penetrant, or membrane-permeable scaffolds, the absence of an HBD is a binary selection criterion that the N-H analog cannot satisfy.
- [1] PubChem. 2-(2-Bromophenyl)-1-ethyl-1H-imidazole (CID 82562216): Computed Properties. View Source
- [2] PubChem. 2-(2-Bromophenyl)-1H-imidazole (CID 137041): Computed Properties. View Source
